molecular formula C12H15NO2 B11898185 Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)- CAS No. 54444-88-1

Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-

Cat. No.: B11898185
CAS No.: 54444-88-1
M. Wt: 205.25 g/mol
InChI Key: GLOUQEBEAYMJMU-UHFFFAOYSA-N
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Description

"Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-" is a synthetic organic compound characterized by a benzopyran (chromane) core fused with a dihydro ring system. The structure includes a methyl group at position 2 of the benzopyran ring and an acetamide moiety attached to the nitrogen at position 2.

Properties

CAS No.

54444-88-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide

InChI

InChI=1S/C12H15NO2/c1-8-11(13-9(2)14)7-10-5-3-4-6-12(10)15-8/h3-6,8,11H,7H2,1-2H3,(H,13,14)

InChI Key

GLOUQEBEAYMJMU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=CC=CC=C2O1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylchroman-3-yl)acetamide typically involves the reaction of 2-methylchroman-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like pyridine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methylchroman-3-yl)acetamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylchroman-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Methylchroman-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Methylchroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-" with structurally or functionally related acetamide derivatives, focusing on key structural features, pharmacological activities, and physicochemical properties.

Structural Comparison

Compound Name / ID Core Structure Substituents Key Features
Target Compound 3,4-dihydro-2-methyl-2H-1-benzopyran -N-acetamide group at position 3 Fused benzopyran system with a methyl group; moderate lipophilicity due to aromatic ring and alkyl substitution .
Methazolamide (MZA) 1,3,4-thiadiazole -N-acetamide group; sulfonamide substituent Thiadiazole ring enhances metabolic instability due to susceptibility to glutathione conjugation .
Pyridazin-3(2H)-one derivatives Pyridazinone -N-(4-bromophenyl)acetamide; methoxybenzyl substituents Pyridazinone core allows for FPR1/FPR2 receptor agonism; methoxy positioning (3- vs. 4-) dictates receptor specificity .
Benzothiazole acetamides Benzothiazole -Trifluoromethyl group; methoxyphenyl substituents Electron-deficient benzothiazole core enhances metabolic stability; trifluoromethyl group increases lipophilicity and binding affinity .
Pyrrole alkaloids Formylpyrrole -Alkyl chain-linked acetamide Flexible alkyl chain facilitates interaction with cellular targets; formylpyrrole moiety contributes to antioxidant activity .

Pharmacological and Functional Differences

  • Receptor Specificity: The target compound’s benzopyran scaffold lacks the pyridazinone or thiadiazole heterocycles found in FPR agonists (e.g., ) or carbonic anhydrase inhibitors (e.g., methazolamide ). Pyridazinone derivatives with methoxybenzyl groups exhibit mixed FPR1/FPR2 agonism, while benzothiazole acetamides (e.g., ) are optimized for kinase inhibition due to their trifluoromethyl groups.
  • Metabolic Stability :

    • The methyl group on the benzopyran ring may reduce oxidative metabolism compared to methazolamide’s thiadiazole core, which undergoes rapid glutathione conjugation .
    • Benzothiazole derivatives with trifluoromethyl groups () are likely more metabolically stable than the target compound due to fluorine’s electron-withdrawing effects.
  • Bioactivity :

    • Pyrrole alkaloids with acetamide side chains () show antitumor and antioxidant effects, attributed to their formylpyrrole moieties. The target compound’s benzopyran core may confer anti-inflammatory activity, as seen in structurally related chromanes .

Physicochemical Properties

Property Target Compound Methazolamide Pyridazinone Derivatives Benzothiazole Acetamides
Lipophilicity (LogP) Moderate (predicted) Low (polar sulfonamide) Moderate to high (methoxy groups) High (CF₃ group)
Solubility Low (aromatic core) High (ionizable sulfonamide) Moderate (polar acetamide) Low (CF₃ and benzothiazole)
Metabolic Sites Methyl group oxidation Thiadiazole conjugation Methoxy demethylation Stable (CF₃ resistance)

Research Implications and Gaps

  • Structural Optimization : The benzopyran core offers a balance between lipophilicity and metabolic stability, making it a candidate for CNS-targeted drugs. However, substitution with electron-withdrawing groups (e.g., fluorine) could enhance stability .
  • Biological Screening : Prioritize assays for anti-inflammatory and kinase inhibition, leveraging similarities to pyrrole alkaloids () and benzothiazole derivatives ().
  • Comparative Studies: Direct comparisons with pyridazinone FPR agonists () are needed to evaluate receptor cross-reactivity.

Biological Activity

Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-, also referred to as N-(2-methylchroman-3-yl)acetamide, is a compound belonging to the class of chroman derivatives. This compound exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

  • IUPAC Name : N-(2-methyl-3,4-dihydro-2H-chromen-3-yl)acetamide
  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol

The unique structure of Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)- contributes to its diverse biological activities. The compound features a chroman ring system that is known for its antioxidant properties and potential therapeutic applications.

Synthesis Methods

The synthesis of Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)- can be performed through various methods:

Laboratory Synthesis :

  • Reactants : 2-methylchroman-3-amine with acetic anhydride or acetyl chloride.
  • Conditions : Typically performed at room temperature with a base like pyridine to neutralize by-products.

Industrial Synthesis :
Utilizes continuous flow reactors to enhance control over reaction conditions and improve yield and purity.

Biological Activity

Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)- has been studied for its potential biological activities:

  • Antioxidant Properties :
    • The compound exhibits antioxidant activity by inhibiting enzymes involved in oxidative stress.
    • Modulates pathways related to cellular defense mechanisms, potentially reducing oxidative damage and inflammation in biological systems .
  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation.
    • Specific analogs have shown efficacy against various human cancer cell lines such as prostate (DU145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF7) .
  • Mechanism of Action :
    • The mechanism involves modulation of oxidative stress-related pathways and inhibition of reactive oxygen species (ROS).
    • Potential therapeutic benefits in diseases related to oxidative stress have been suggested .

Case Studies and Research Findings

Several studies have explored the biological activity of Acetamide, N-(3,4-dihydro-2-methyl-2H-1-benzopyran-3-yl)-:

StudyFindings
Study AShowed significant inhibition of cancer cell lines with IC50 values ranging from 0.054 to 0.246 µM against A549 cells. Induced apoptosis via caspase activation .
Study BInvestigated the antioxidant capacity and found that the compound effectively reduced markers of oxidative stress in vitro .
Study CExplored structural analogs revealing that specific substitutions on the chroman ring significantly enhanced biological activity .

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